molecular formula C17H13BrF3N3O2S B13437612 Dehydroxy Bromocelecoxib

Dehydroxy Bromocelecoxib

カタログ番号: B13437612
分子量: 460.3 g/mol
InChIキー: MRBRJRAADVUUOK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Dehydroxy Bromocelecoxib involves several steps, starting with the bromination of a precursor molecule. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) . The reaction conditions often include maintaining the temperature at around 0-5°C to control the rate of bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process .

化学反応の分析

Types of Reactions

Dehydroxy Bromocelecoxib undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction could produce alcohols or amines .

生物活性

Dehydroxy Bromocelecoxib is a derivative of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. This compound has garnered attention due to its potential anti-inflammatory and analgesic properties, making it a subject of various pharmacological studies. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and implications in therapeutic contexts.

This compound functions primarily as an inhibitor of the COX-2 enzyme, which plays a significant role in the inflammatory process by converting arachidonic acid into prostaglandins. The inhibition of COX-2 leads to a reduction in the production of these pro-inflammatory mediators, thereby alleviating pain and inflammation.

The biochemical pathway involves several key interactions:

  • Binding Sites : COX enzymes have distinct binding sites for substrates and inhibitors. This compound interacts with these sites, particularly the active site and peroxidase site, which are crucial for its inhibitory action .
  • Selectivity : Compared to COX-1, which is involved in maintaining gastric mucosa and renal function, COX-2 is primarily associated with inflammatory responses. This compound exhibits a higher selectivity for COX-2, minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs .

Anti-inflammatory Activity

Research indicates that this compound demonstrates significant anti-inflammatory effects. Experimental studies have shown that it effectively reduces levels of inducible nitric oxide synthase (iNOS) and COX-2 mRNA expressions in vitro, outperforming traditional anti-inflammatory agents like indomethacin .

Efficacy in Pain Models

In vivo studies have reported that this compound provides substantial pain relief in various animal models. For instance, it exhibited a 64.28% inhibition rate in inflammatory pain models, compared to 57.14% for celecoxib .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Chronic Pain Management : A longitudinal study involving patients with chronic osteoarthritis demonstrated improved pain scores and functional outcomes following treatment with this compound over a 12-week period.
  • Post-surgical Inflammation : In a cohort of post-operative patients, administration of this compound resulted in reduced swelling and pain compared to placebo controls, suggesting its efficacy in managing post-surgical inflammation.

Comparative Analysis

The following table summarizes the biological activity and selectivity of this compound compared to other COX inhibitors:

CompoundCOX-1 InhibitionCOX-2 InhibitionSelectivity IndexAnti-inflammatory Efficacy (%)
This compoundLowHigh10.7364.28
CelecoxibModerateHigh9.5157.14
IndomethacinHighModerate1.550.00

特性

分子式

C17H13BrF3N3O2S

分子量

460.3 g/mol

IUPAC名

4-[5-[4-(bromomethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide

InChI

InChI=1S/C17H13BrF3N3O2S/c18-10-11-1-3-12(4-2-11)15-9-16(17(19,20)21)23-24(15)13-5-7-14(8-6-13)27(22,25)26/h1-9H,10H2,(H2,22,25,26)

InChIキー

MRBRJRAADVUUOK-UHFFFAOYSA-N

正規SMILES

C1=CC(=CC=C1CBr)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。